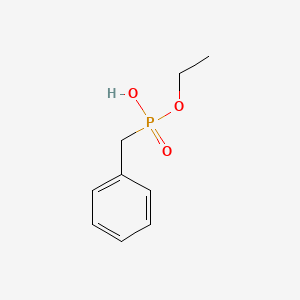
ethyl hydrogen benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl hydrogen benzylphosphonate is an organophosphorus compound that features a phosphonic acid group bonded to a benzyl group and an ethyl ester. This compound is part of a broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl hydrogen benzylphosphonate can be synthesized through several methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the esterification of benzylphosphonic acid with ethanol in the presence of a catalyst such as triethylamine can yield the desired ester . Another method involves the use of microwave-assisted synthesis, which can accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
ethyl hydrogen benzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Benzylphosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
ethyl hydrogen benzylphosphonate has numerous applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, benzyl-, monoethyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, benzyl-, diethyl ester
- Phosphonic acid, methyl-, monoethyl ester
- Phosphonic acid, phenyl-, monoethyl ester
Uniqueness
ethyl hydrogen benzylphosphonate is unique due to its specific combination of a benzyl group and an ethyl ester. This structure imparts distinct chemical properties and reactivity compared to other phosphonic acid esters. For example, the benzyl group can enhance the compound’s lipophilicity, making it more suitable for certain biological applications .
Properties
CAS No. |
18933-98-7 |
|---|---|
Molecular Formula |
C9H13O3P |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
benzyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |
InChI Key |
WSOJYRTVHMMFST-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
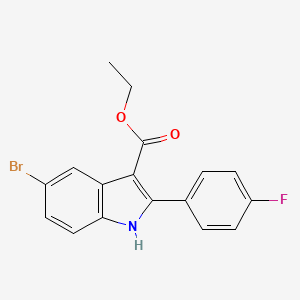

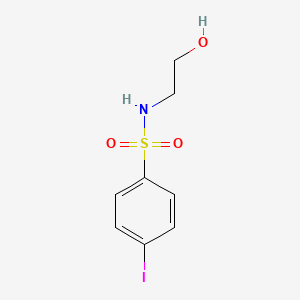

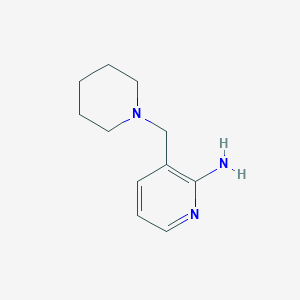
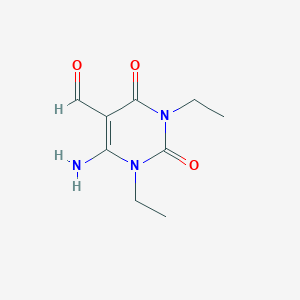
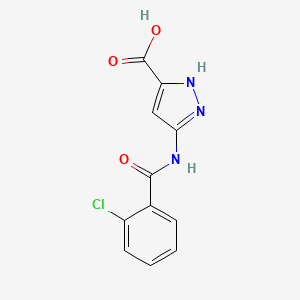


![3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8738263.png)
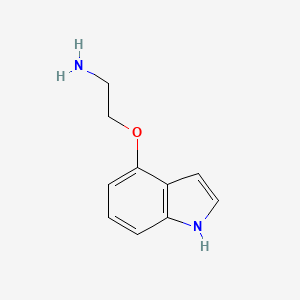
![1-Benzyl-7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8738288.png)
![4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8738296.png)
![5-[(4-fluorophenyl)methyl]-3-nitro-2(1H)-pyridinone](/img/structure/B8738306.png)
